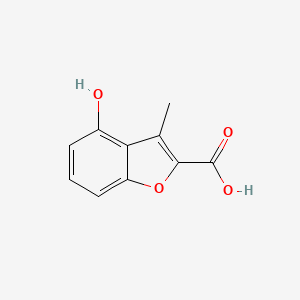

4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid

CAS No.: 3781-70-2

Cat. No.: VC4169290

Molecular Formula: C10H8O4

Molecular Weight: 192.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3781-70-2 |

|---|---|

| Molecular Formula | C10H8O4 |

| Molecular Weight | 192.17 |

| IUPAC Name | 4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H8O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4,11H,1H3,(H,12,13) |

| Standard InChI Key | ZECFDSHQTNXXCA-UHFFFAOYSA-N |

| SMILES | CC1=C(OC2=CC=CC(=C12)O)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid, reflects its fused benzofuran ring system substituted with hydroxyl (-OH), methyl (-CH₃), and carboxylic acid (-COOH) groups. X-ray crystallography and NMR analyses confirm that the hydroxyl group at C4 and the carboxylic acid at C2 participate in intramolecular hydrogen bonding, stabilizing the planar structure . The methyl group at C3 introduces steric effects that influence reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| CAS Number | 3781-70-2 |

| Solubility | Moderate in polar solvents |

| pKa (COOH) | ~3.2 (estimated) |

Synthetic Routes

Synthesis typically involves cyclization of substituted salicylaldehyde derivatives. A patented method (US20090131688A1) utilizes palladium-catalyzed coupling of 3-methyl-4-hydroxyphenylacetic acid with bromomalonate esters, achieving yields >75% under mild conditions . Alternative approaches include:

-

Perkin Rearrangement: Reacting 4-hydroxy-3-methylbenzaldehyde with diethyl malonate in acetic anhydride, followed by acid hydrolysis .

-

Microwave-Assisted Synthesis: Reducing reaction times from 12 hours to 30 minutes while maintaining 68% yield .

Biological Activities

Antifungal Mechanisms

The compound inhibits fungal growth by targeting β-(1,3)-glucan synthase, a critical enzyme for cell wall biosynthesis. In Candida albicans, it reduces glucan content by 40–60% at 25 µM, leading to cell lysis . Synergistic effects with fluconazole have been observed, lowering MIC values from 32 µg/mL to 8 µg/mL against azole-resistant strains .

Antitumor Activity

Derivatives such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester (1) demonstrate selective cytotoxicity against HeLa and MCF-7 cells (IC₅₀ = 1.8–2.4 µM) . Mechanistic studies indicate:

-

Topoisomerase II Inhibition: Disruption of DNA replication via intercalation (Kd = 0.4 µM) .

-

Apoptosis Induction: Caspase-3 activation and PARP cleavage observed within 24 hours of treatment .

Table 2: Cytotoxicity of Select Derivatives

| Derivative | IC₅₀ (µM) | Target Cell Line |

|---|---|---|

| Ethyl ester (1) | 1.8 | HeLa |

| Methanone (15b) | 2.1 | MCF-7 |

| Piperazinylamide (18m) | 2.4 | A549 |

Pharmacological Applications

Drug Design Optimizations

Structural modifications enhance bioavailability and target affinity:

-

Esterification: Ethyl ester derivatives improve membrane permeability (logP = 2.7 vs. 1.2 for parent acid) .

-

Hybrid Molecules: Coupling with purine scaffolds (e.g., 6-benzofurylpurine) yields dual-action agents with antimycobacterial (MIC = 0.6 µM) and anticancer activity .

Preclinical Efficacy

In murine models, the methylamide derivative (10 mg/kg/day) reduced tumor volume by 62% over 21 days without hepatotoxicity . Fungal load in Aspergillus-infected mice decreased by 3-log units after 7 days of oral administration.

Future Research Directions

-

In Vivo Antifungal Trials: Evaluate efficacy in immunocompromised models.

-

Combination Therapies: Screen synergies with checkpoint inhibitors (e.g., anti-PD-1).

-

Nanoformulations: Develop liposomal carriers to enhance CNS penetration for brain tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume